

# An In-depth Technical Guide to 4-Acetyl-3-fluorotoluene

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## Compound of Interest

Compound Name: 2'-Fluoro-4'-methylacetophenone

Cat. No.: B1303439

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This technical guide provides a comprehensive overview of 4-Acetyl-3-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Structure and Properties

4-Acetyl-3-fluorotoluene, systematically named 1-(2-fluoro-4-methylphenyl)ethanone, is an aromatic ketone with a fluorine atom and a methyl group substituted on the benzene ring.

Table 1: Chemical and Physical Properties of 4-Acetyl-3-fluorotoluene

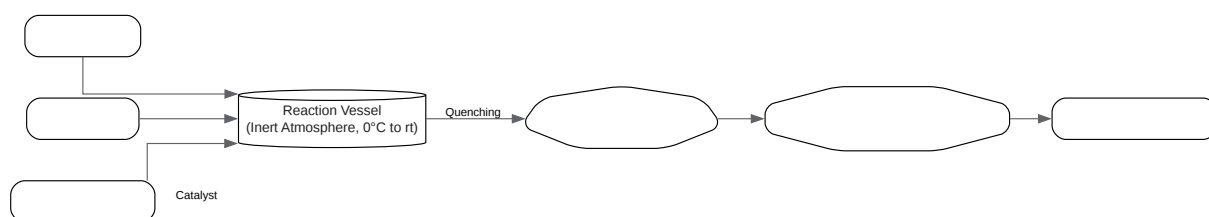
Property	Value	Source
IUPAC Name	1-(2-fluoro-4-methylphenyl)ethanone	N/A
CAS Number	130032-05-2	N/A
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO	[1]
Molecular Weight	152.17 g/mol	[1]
Appearance	Colorless to reddish-yellow clear liquid	[1]
Boiling Point	~215 °C (lit.)	[2]
Melting Point	Approximately -2°C	[2]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[2]	[2]
Density	1.075±0.06 g/cm <sup>3</sup> (Predicted)	[2]
Flash Point	86.478°C	[2]
Vapor Pressure	0.093mmHg at 25°C	[2]

## Synthesis

The primary route for the synthesis of 4-Acetyl-3-fluorotoluene is the Friedel-Crafts acylation of 2-fluorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride.[3][4]

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the reaction of the acetylating agent and the Lewis acid, attacks the electron-rich aromatic ring of 2-fluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring influence the regioselectivity of the acylation.

An alternative, though less common, synthetic route involves the oxidation-reduction reaction of 4-fluoro-3-methyl benzoic acid with an ethyl ketone.[2]



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#### Synthesis Workflow for 4-Acetyl-3-fluorotoluene

## Experimental Protocols

### Synthesis of 4-Acetyl-3-fluorotoluene via Friedel-Crafts Acylation

The following is a representative experimental protocol adapted from general Friedel-Crafts acylation procedures.[3][4][5]

Materials:

- 2-Fluorotoluene
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hydrochloric acid (HCl), concentrated

- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

Procedure:

- To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
- Cool the suspension to  $0^\circ\text{C}$  in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
- To this mixture, add 2-fluorotoluene (1.0 equivalent) dissolved in dry dichloromethane dropwise, maintaining the temperature at  $0^\circ\text{C}$ .
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by vacuum distillation to yield pure 4-acetyl-3-fluorotoluene.

Safety Precautions: Aluminum chloride and acetyl chloride are corrosive and moisture-sensitive. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The quenching step is exothermic and should be performed with caution.<sup>[5]</sup>

## Spectroscopic Characterization

While specific, published spectroscopic data for 4-Acetyl-3-fluorotoluene is not readily available, the expected spectral characteristics can be inferred from the analysis of closely related compounds.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the aromatic methyl protons, and a set of multiplets for the aromatic protons, with coupling patterns influenced by the fluorine atom.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons, with the carbon atoms near the fluorine atom showing characteristic C-F coupling.
- Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.17 g/mol ).

## Applications in Drug Development

4-Acetyl-3-fluorotoluene serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.<sup>[6]</sup>

This intermediate is utilized in the creation of a diverse range of compounds, including potential treatments for inflammatory diseases. For instance, a derivative of 1-(4-fluoro-3-methylphenyl)ethanone has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORC), a target for autoimmune diseases.<sup>[7]</sup>

Its role as an intermediate in the synthesis of various active pharmaceutical ingredients, pesticides, and dyes underscores its importance in medicinal chemistry and materials science. [2]

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